1-Oxaspiro[5.5]undecan-4-one
Description
Significance of Spirocyclic Systems in Modern Chemical Research
Spirocyclic systems have garnered considerable attention in modern chemistry, particularly in the field of medicinal chemistry and drug discovery. Their inherent three-dimensional nature is a key advantage over flat aromatic structures. bldpharm.comtandfonline.comnih.gov This spatial arrangement allows for a more precise orientation of functional groups, potentially leading to enhanced interaction with biological targets like proteins and enzymes. tandfonline.comresearchgate.net
The introduction of a spirocyclic core into a molecule can significantly improve its physicochemical properties. bldpharm.comtandfonline.com Research has shown that these scaffolds can increase aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability, all of which are critical parameters for the development of successful drug candidates. bldpharm.comtandfonline.comresearchgate.net Furthermore, spirocycles increase the fraction of sp³ hybridized carbons (Fsp³), a molecular descriptor that has been correlated with a higher probability of success in clinical trials. bldpharm.comtandfonline.com The rigidity of the spirocyclic framework can also be advantageous, as it reduces the conformational flexibility of a molecule, which can lead to improved potency and selectivity for its intended biological target. tandfonline.comresearchgate.net
Beyond pharmaceuticals, spirocyclic compounds are prevalent in numerous natural products that exhibit a wide range of biological activities. nih.govresearchgate.net Their unique architectures are also being explored in materials science, where they show promise as charge-transfer molecules for optoelectronic applications. researchgate.net
Historical Context of Spiroketone and Spiroacetal Chemistry
The formal study of spiro compounds dates back to 1900, when the renowned chemist Adolf von Baeyer first proposed a nomenclature system for these uniquely structured molecules. wikipedia.orgqmul.ac.uk For over six decades, spirocyclic scaffolds have been a known entity in medicinal chemistry, gradually evolving from a structural curiosity to a valuable tool in rational drug design. tandfonline.com
Among the earliest and most common types of spiro compounds studied are spiroacetals (also known as spiroketals), which are typically formed through the condensation reaction of a diol with a cyclic ketone. wikipedia.org This reaction creates a heterocyclic spiro system and represents a fundamental transformation in organic chemistry.
Spiroketones and spiroacetals are not just laboratory creations; they are frequently found in nature. researchgate.net Many natural products owe their biological activity to the presence of a spiroketal or spiroketone moiety within their complex structures. The synthesis of these spiro-cyclic frameworks has historically presented a significant challenge to organic chemists, driving the development of new and innovative synthetic strategies to control the formation of the sterically demanding spiro center. researchgate.net
Structural Classification and IUPAC Nomenclature of 1-Oxaspiro[5.5]undecane Derivatives
The naming and classification of spiro compounds follow a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukqmul.ac.uk
IUPAC Nomenclature: The name of a monospiro compound is constructed as follows:
The prefix "spiro" is used to indicate the presence of two rings sharing a single common atom. wikipedia.orgvedantu.com
Following the prefix, square brackets enclose the number of atoms in each ring, excluding the shared spiro atom. The numbers are listed in ascending order and separated by a period. For 1-Oxaspiro[5.5]undecan-4-one, both rings have five non-spiro atoms, so the descriptor is [5.5]. wikipedia.orged.gov
The name of the parent hydrocarbon corresponding to the total number of atoms in both rings is added as a suffix. In this case, with a total of 11 atoms (5 + 5 + 1 spiro atom), the parent alkane is "undecane". qmul.ac.uk
Heteroatoms (atoms other than carbon) in the rings are indicated by prefixes like "oxa" for oxygen or "aza" for nitrogen, with a number indicating their position. qmul.ac.uk
Functional groups, such as ketones, are indicated by suffixes like "-one", also with a locant number.
Numbering of the spirocyclic system begins in the ring with fewer atoms, at the atom adjacent to the spiro center. For spiro[5.5] systems where the rings are of equal size, numbering starts in the ring containing the heteroatom, assigning it the lowest possible number. wikipedia.orgqmul.ac.uk
Applying these rules, the name This compound precisely describes a molecule with two six-membered rings sharing a central carbon, where one ring contains an oxygen atom at position 1 and a ketone group at position 4.
Structural Classification: this compound and its derivatives can be classified based on their structural features.
| Classification Category | Description for this compound |
| Ring System | Spirocyclic: Contains two rings joined at a single spiroatom. wikipedia.org |
| Number of Rings | Bicyclic: Composed of two rings. wikipedia.org |
| Atom Composition | Heterocyclic: One ring contains a heteroatom (oxygen). wikipedia.org |
| Parent Hydride | Spiro[5.5]undecane derivative: Based on the 11-atom spiroalkane. |
| Key Functional Groups | Ketone: Contains a carbonyl group (C=O) within a ring. |
| Spiroether: Contains an ether linkage as part of the spiro ring system. researchgate.net |
This systematic classification is crucial for organizing the vast chemical space of spiro compounds and for understanding their structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[5.5]undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYXIUXIBPIOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxaspiro 5.5 Undecan 4 One Scaffolds
Established Synthetic Routes to 1-Oxaspiro[5.5]undecan-4-one and its Analogs
Traditional approaches to the synthesis of this compound and its derivatives have laid a fundamental groundwork for the construction of these complex molecules. These methods often rely on well-established organic reactions, including cyclization and annulation strategies, which have been refined over the years to improve efficiency and yield.
Cyclization Reactions in Oxaspiroketone Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of oxaspiroketones. These reactions typically involve the formation of the tetrahydropyran (B127337) ring by the attack of a hydroxyl group onto an activated carbon center within the same molecule. For instance, the acid-catalyzed cyclization of a hydroxy-diketone precursor can lead to the formation of the desired spiroketal structure. The equilibrium of this process can be influenced by the reaction conditions and the stability of the resulting spirocycle.
Another key cyclization strategy is the intramolecular oxa-Michael reaction. This approach has been developed for the asymmetric synthesis of spirocyclic tetrahydropyrans with high enantioselectivity (up to 99%) whiterose.ac.uk. The process involves the 'clipping' of an alcohol fragment with an aryl thioacrylate via catalytic olefin metathesis, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to construct the tetrahydropyran ring whiterose.ac.uk.
Annulation Strategies for Spirocyclic Construction
Annulation, or ring-forming, strategies are powerful tools for building the cyclic systems present in this compound. The Robinson annulation, a classic method for the formation of six-membered rings, is particularly relevant. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgorganic-chemistry.orgyoutube.com
In the context of this compound synthesis, a suitably functionalized cyclic ketone can serve as the Michael donor, which adds to an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol reaction to form the second ring of the spirocyclic system. jk-sci.commasterorganicchemistry.com The reaction can be catalyzed by either acid or base. jk-sci.comorganic-chemistry.org To minimize side reactions like polymerization, it is often advantageous to isolate the initial Michael adduct before proceeding with the cyclization step. jk-sci.comorganic-chemistry.org
| Annulation Strategy | Key Reactions Involved | Typical Reactants | Notes |
|---|---|---|---|
| Robinson Annulation | Michael Addition, Intramolecular Aldol Condensation | Ketone, α,β-Unsaturated Ketone | Forms a six-membered ring; can be acid or base-catalyzed. wikipedia.orgjk-sci.comorganic-chemistry.org |
| Aza-Robinson Annulation | Aza-Michael Addition, Intramolecular Aldol Condensation | Cyclic Imide, Vinyl Ketone | Leads to the formation of fused bicyclic amides. nih.gov |
Oxidative Spiroannulation Approaches utilizing Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metal oxidants in organic synthesis. nih.govnih.gov These reagents are particularly effective in promoting oxidative cyclization reactions to form spirocyclic scaffolds. nih.gov The general strategy involves the oxidation of a phenolic substrate bearing a tethered nucleophile. The hypervalent iodine reagent facilitates an intramolecular cyclization, leading to the formation of the spirocyclic core.
Commonly used hypervalent iodine(III) reagents include phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA). wikipedia.org In many cases, the active iodine(III) species can be generated in situ from a catalytic amount of an iodoarene using a terminal oxidant such as m-chloroperbenzoic acid (mCPBA) or oxone. nih.gov This catalytic approach enhances the sustainability of the process. For instance, p-substituted phenols can be cyclized to the corresponding spirolactones in excellent yields using iodotoluene as a precatalyst, mCPBA as the oxidant, and trifluoroacetic acid (TFA) as an additive. nih.gov
Advanced Catalytic Approaches in Spiroketone Synthesis
Modern synthetic chemistry has seen a surge in the development of sophisticated catalytic systems to achieve high efficiency, selectivity, and sustainability. These advanced approaches have been successfully applied to the synthesis of spiroketones, including the this compound framework.
Transition-metal catalysis is a rapidly growing area for the synthesis of spiroketals. researchgate.net For example, palladium-catalyzed spiroketalization of alkynediols has been utilized to synthesize cytotoxic benzannulated steroid spiroketals. researchgate.net Rhodium catalysis has been employed for the enantioselective synthesis of 4,4'-disubstituted 2,2'-spirobichromans. researchgate.net Furthermore, a telescoped flow process combining ring-closing metathesis (RCM) and hydrogenation using a single Hoveyda-Grubbs 2nd generation catalyst has been developed for the synthesis of a chiral spiroketone, highlighting the benefits of flow chemistry in terms of cost savings and increased throughput. rsc.orgrsc.org
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of spirocyclic compounds. Chiral primary amines derived from amino acids have been shown to catalyze asymmetric Robinson annulation reactions. jk-sci.com Additionally, an SPA-triazolium bromide-catalyzed transannular C-acylation of enol lactones provides access to a range of enantioenriched spirocyclic 1,3-diketones in moderate to high yields and enantioselectivities. rsc.org
Stereoselective Synthesis of this compound Enantiomers
The control of stereochemistry is paramount in the synthesis of biologically active molecules. The development of stereoselective methods to access enantiomerically pure this compound derivatives is a significant area of research.
Asymmetric organocatalysis has proven to be a powerful tool in this regard. For instance, an organocatalytic asymmetric (ene-endo)-carbonyl-ene type cyclization of simple alkenyl aldehydes using a highly acidic and confined imidodiphosphorimidate (IDPi) catalyst can produce six- and seven-membered ring homoallylic alcohols with excellent regio- and enantioselectivities (up to 98:2 e.r.). acs.orgacs.org In some cases, this cascade can lead to the formation of 1-oxaspiro[5.5]undecan-8-ol as a side product. acs.orgacs.org
Chiral auxiliaries have also been employed in stereoselective cyclizations. For example, a chiral auxiliary approach using the Oppolzer camphorsultam in gold(I)-catalyzed cascade cyclizations of 1,5-enynes has been developed for the stereoselective synthesis of spirocyclic ketones. researchgate.net
| Catalyst/Method | Reaction Type | Key Features | Reported Enantioselectivity |
|---|---|---|---|
| Chiral Imidodiphosphorimidate (IDPi) | (Ene-endo)-Carbonyl-ene Cyclization | Organocatalytic, highly confined active site. | Up to 98:2 e.r. acs.orgacs.org |
| SPA-triazolium bromide | Transannular C-acylation | Organo-cation catalysis. | Moderate to high enantioselectivities. rsc.org |
| Chiral Phosphoric Acids (CPA) | Intramolecular oxa-Michael Cyclization | Asymmetric 'clip-cycle' reaction. | Up to 99%. whiterose.ac.uk |
| Gold(I) with Oppolzer Camphorsultam | Cascade Cyclization of 1,5-enynes | Chiral auxiliary approach. | Stereoselective. researchgate.net |
Regioselective Functionalization and Derivatization Strategies for this compound
The regioselective functionalization of the this compound core is essential for generating a library of analogs for structure-activity relationship studies. While specific examples for this exact scaffold are not extensively detailed in the provided search context, general principles of regioselective reactions on related heterocyclic systems can be inferred.
The presence of the ketone functionality in the this compound structure offers a handle for various transformations. For example, α-functionalization of the ketone can be achieved via enolate chemistry. The formation of an enolate, either under kinetic or thermodynamic control, would allow for the introduction of substituents at the C-3 or C-5 positions.
Furthermore, reactions targeting the tetrahydropyran ring could be envisioned. For instance, if the scaffold contains unsaturation, reactions such as hydroamination could be employed for functionalization. Nickel-catalyzed hydroamination of unactivated alkenes with anthranils has been shown to be a viable method for the synthesis of chiral arylamines with high enantioselectivity. acs.org The regioselectivity of such reactions is often controlled by the catalyst and directing groups.
In systems where the spirocyclic core is part of a larger aromatic system, C-H activation strategies can be employed for late-stage functionalization. For example, rhodium-catalyzed C2 alkylation of quinolines demonstrates the potential for highly selective functionalization of heterocyclic compounds. mdpi.com
Mechanistic Investigations of Chemical Transformations Involving 1 Oxaspiro 5.5 Undecan 4 One
Reaction Pathways in the Formation and Modification of 1-Oxaspiro[5.5]undecan-4-one
The formation of the 1-oxaspiro[5.5]undecane skeleton is often achieved through acid-catalyzed spiroketalization. This reaction typically involves an intramolecular cyclization of a hydroxy ketone or a related precursor. The mechanism proceeds through the protonation of the ketone carbonyl group, which enhances its electrophilicity. The distal hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent dehydration, again often acid-catalyzed, leads to the formation of the thermodynamically stable spiroketal ring system.
The regioselectivity and stereoselectivity of this cyclization are governed by a combination of thermodynamic and kinetic factors. The formation of the [5.5] spirocycle is generally favored due to the stability of the resulting six-membered rings in chair conformations. The anomeric effect also plays a significant role in stabilizing the spiroketal, favoring conformations where the lone pairs of the ring oxygen atoms are anti-periplanar to the C-O bonds of the spirocyclic system.
Modifications of the this compound structure can be achieved through various organic transformations. The ketone functionality at the 4-position is a prime site for nucleophilic addition reactions, allowing for the introduction of a wide range of substituents. For instance, reduction of the ketone with agents like sodium borohydride (B1222165) would yield the corresponding alcohol, 1-oxaspiro[5.5]undecan-4-ol. Grignard reagents or organolithium compounds could be used to introduce alkyl or aryl groups at this position. The enolate chemistry of the ketone also opens up pathways for alpha-functionalization, such as alkylation or halogenation, providing further avenues for structural diversification.
In a cascade bicyclization reaction, a derivative, 1-oxaspiro[5.5]undecan-8-ol, was isolated as a side product, highlighting the complexity of reaction pathways that can lead to related spirocyclic structures acs.orgacs.org.
Role of Spiroketone Moieties in Polymerization Mechanisms and Material Science Applications
Spiroketone moieties, such as the one present in this compound, can play a significant role in polymerization reactions, particularly in ring-opening polymerization (ROP). The driving force for the ROP of cyclic monomers is often the relief of ring strain cmu.ac.thwikipedia.org. While six-membered rings are generally less strained than smaller rings, the presence of the spiro center can introduce conformational constraints that may contribute to the driving force for polymerization under certain conditions.
The polymerization of spiro-compounds can proceed via different mechanisms, including cationic, anionic, and radical pathways wikipedia.orgyoutube.com. For a spiroketone like this compound, the oxygen atoms could be susceptible to coordination with cationic initiators, leading to a cationic ring-opening polymerization. The mechanism would likely involve the cleavage of one of the C-O bonds of the spiroketal, generating a carbocationic intermediate that can then propagate by attacking another monomer unit.
The resulting polymers would possess unique architectures with the opened spiroketal units incorporated into the polymer backbone. These structures can impart specific properties to the material, such as altered thermal stability, biodegradability, and mechanical strength. The presence of the ketone group in the repeating unit derived from this compound could also serve as a handle for post-polymerization modification, allowing for the tailoring of the material's properties for specific applications in fields like biodegradable plastics, drug delivery systems, and specialized coatings. The ring-opening polymerization of bicyclic and spiro compounds is a versatile method for creating functional polymers with heterocyclic units in their main chains researchgate.net.
| Polymerization Type | Potential Initiators | Key Mechanistic Feature | Resulting Polymer Feature |
| Cationic ROP | Protic acids, Lewis acids | Formation of an oxonium ion intermediate followed by ring opening | Ether linkages in the polymer backbone |
| Anionic ROP | Strong bases (e.g., alkoxides) | Nucleophilic attack on a carbon atom of the spiroketal | Functional groups amenable to further reaction |
| Radical ROP | Radical initiators (e.g., AIBN) | Ring opening via a radical intermediate | Carbon-carbon backbone with pendant functional groups |
Enzymatic and Biomimetic Transformations Leading to Oxaspiro[5.5]undecane Architectures
Nature provides a rich source of inspiration for the synthesis of complex molecules. Enzymatic and biomimetic approaches to the construction of spiroketal frameworks, including the oxaspiro[5.5]undecane architecture, are of significant interest due to their potential for high selectivity and mild reaction conditions. While specific enzymes for the synthesis of this compound have not been characterized, the general principles of enzymatic catalysis can be applied.
Biomimetic syntheses often mimic proposed biosynthetic pathways wikipedia.org. The formation of spiroketals in nature frequently involves the acid-catalyzed cyclization of polyketide-derived precursors. In a biomimetic approach, a synthetic precursor containing hydroxyl and ketone functionalities could be subjected to mild acidic conditions, or catalyzed by an organic molecule that mimics the active site of a cyclizing enzyme, to induce a cascade reaction leading to the spiroketal. For instance, the total synthesis of certain natural products containing spiroketal moieties has been achieved through biomimetic cascade reactions involving Michael additions and cycloketalizations acs.org.
Enzymes such as hydrolases (in their reverse mode) or specific cyclases could potentially be engineered or discovered to catalyze the formation of the 1-oxaspiro[5.5]undecane ring system. An enzymatic approach would offer the advantage of high stereocontrol, leading to the formation of a single enantiomer of the spiroketone. This is particularly important for applications in pharmacology and as chiral building blocks in organic synthesis. The biomimetic total synthesis of spiroindimicin natural products showcases the power of this approach, utilizing a one-pot two-enzyme-catalyzed oxidative dimerization as a key step nih.gov.
Quantum Chemical and Theoretical Analysis of Reaction Mechanisms in Spiroketalization and Related Processes
Quantum chemical calculations and theoretical analyses are powerful tools for elucidating the intricate details of reaction mechanisms that may be difficult to probe experimentally. For spiroketalization reactions, computational methods can be used to model the transition states, intermediates, and reaction energy profiles, providing a deeper understanding of the factors that control the reaction's outcome.
Theoretical studies on the energetics of oxaspirocycles have provided valuable insights into their conformational preferences and relative stabilities acs.org. For the formation of this compound, quantum chemical calculations could be employed to:
Model the Acid-Catalyzed Mechanism: By explicitly including a proton or a Lewis acid catalyst in the calculations, the role of the catalyst in lowering the activation energy for cyclization can be quantified.
Analyze Stereoselectivity: The energy differences between various diastereomeric transition states leading to different stereoisomers of the product can be calculated to predict the stereochemical outcome of the reaction. This is particularly important for understanding the influence of existing stereocenters in the precursor molecule.
Investigate the Anomeric Effect: The nature and magnitude of the anomeric effect in stabilizing the spiroketal structure can be analyzed using methods such as Natural Bond Orbital (NBO) analysis. This would provide a quantitative measure of the stabilizing interactions between the oxygen lone pairs and the antibonding orbitals of the adjacent C-O bonds.
Predict Reactivity: The reactivity of the ketone group in this compound towards nucleophiles can be predicted by calculating properties such as the electrostatic potential map and the energies of the frontier molecular orbitals (HOMO and LUMO).
These theoretical investigations, in conjunction with experimental studies, can provide a comprehensive picture of the chemical transformations involving this compound, aiding in the design of new synthetic routes and the development of novel applications.
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries | Understanding the mechanism of formation and predicting reactivity |
| Møller–Plesset Perturbation Theory (MP2) | Accurate energetics of conformers | Determining the most stable conformations of the spiroketal ring |
| Natural Bond Orbital (NBO) Analysis | Analysis of electronic interactions | Quantifying the anomeric effect and other stabilizing interactions |
| Polarized Continuum Model (PCM) | Solvation effects on reaction energies | Predicting how the reaction mechanism might change in different solvents |
Stereochemistry, Conformation, and Configurational Dynamics of 1 Oxaspiro 5.5 Undecan 4 One
Conformational Analysis of 1-Oxaspiro[5.5]undecan-4-one and Related Systems
The conformational landscape of 1-oxaspiro[5.5]undecanes is primarily dictated by the chair conformations of the six-membered rings, which is the most stable arrangement for cyclohexane (B81311) and its derivatives. libretexts.orgwikipedia.org The spiro fusion introduces unique constraints and interactions that influence the equilibrium between different chair conformers. Studies on the parent compound, 1-oxaspiro[5.5]undecane, reveal that it exists as a dynamic mixture of two rapidly equilibrating conformers at room temperature. cdnsciencepub.comcdnsciencepub.com This dynamic behavior is a direct consequence of the chair-chair interconversion of both the cyclohexane and the tetrahydropyran (B127337) rings. The presence of the ketone group at the C4 position in this compound influences the electronic environment and local geometry of the tetrahydropyranone ring but does not fundamentally alter the system's preference for chair-like conformations.
The six-membered rings in oxaspiro[5.5]undecanes adopt chair conformations to minimize angle and torsional strain. libretexts.org For the parent 1-oxaspiro[5.5]undecane, this results in a conformational equilibrium between two primary chair forms. This equilibrium is rapid on the NMR timescale at ambient temperatures, but the individual conformers can be observed at low temperatures. cdnsciencepub.com A low-temperature 13C NMR spectroscopy study of 1-oxaspiro[5.5]undecane demonstrated that the compound exists as a mixture of a major and a minor conformer. cdnsciencepub.comcdnsciencepub.com This contrasts with 1,7-dioxaspiro[5.5]undecane, which is conformationally rigid and exists in a single conformation at room temperature, highlighting the significant influence of the second heteroatom. cdnsciencepub.comcdnsciencepub.com
The equilibrium in 1-oxaspiro[5.5]undecane involves the interconversion of the two rings. The relative stability of the conformers is determined by a combination of steric interactions and stereoelectronic effects, such as the anomeric effect.
Table 1: 13C NMR Chemical Shift Data for 1-Oxaspiro[5.5]undecane Conformers at Low Temperature (148 K)
| Carbon Atom | Major Conformer (ppm) | Minor Conformer (ppm) |
|---|---|---|
| C2 | 61.1 | 63.3 |
| C3 | 33.6 | 35.8 |
| C5 (spiro) | 73.0 | 75.1 |
| C6 | 36.3 | 38.5 |
| C7 | 25.1 | 27.2 |
| C8 | 25.9 | 26.1 |
| C9 | 25.1 | 27.2 |
| C10 | 36.3 | 38.5 |
Data sourced from a study on 1-oxaspiro[5.5]undecanes. cdnsciencepub.com
The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgscripps.edu In spiroketals like this compound, both endo- and exo-anomeric effects are at play, significantly influencing conformational stability. cdnsciencepub.comcdnsciencepub.com
The endo-anomeric effect involves the delocalization of a lone pair of electrons from one of the ring oxygens into the antibonding orbital (σ) of the adjacent C-O bond within the other ring. The exo-anomeric effect pertains to the orientation of substituents on the anomeric carbon. nih.gov A conformation that maximizes these stabilizing n-σ interactions will be favored. chemtube3d.com For instance, in 1,7-dioxaspiro[5.5]undecane, the conformation where both oxygen atoms have a lone pair antiperiplanar to the other C-O single bond is strongly favored, displaying a double anomeric effect and leading to its conformational rigidity. cdnsciencepub.comchemtube3d.com In 1-oxaspiro[5.5]undecane, the absence of the second oxygen reduces the magnitude of these stabilizing effects, contributing to its observed conformational flexibility. cdnsciencepub.comcdnsciencepub.com The preferred conformation will be the one that achieves the best balance between minimizing unfavorable steric interactions and maximizing these stabilizing anomeric interactions.
Chirality in Spiro[5.5]undecane Systems: Axial and Helical Chirality
Spiro compounds can exhibit chirality even in the absence of traditional stereogenic centers (asymmetric carbon atoms). rsc.org Spiro[5.5]undecane systems can possess axial chirality, which arises from the nonplanar arrangement of four groups about a chirality axis. wiley-vch.de In this case, the spiro carbon is the pivot point, and the two rings are not coplanar. If the substitution pattern on the rings removes all planes of symmetry and centers of inversion, the molecule becomes chiral. stackexchange.com For example, appropriately substituted 1,5-dioxaspiro[5.5]undecanes display axial chirality.
Beyond axial chirality, some complex spiranes can also exhibit helical chirality. This occurs when the molecular structure traces a helical path in space. While less common in simple spiro[5.5]undecanes, this form of chirality has been reported in more complex, multi-spiro systems. researchgate.net The unsubstituted spiro[5.5]undecane skeleton itself is achiral due to rapid ring inversion that interconverts the enantiomeric forms. However, appropriate substitution can lock the conformation or create diastereomers, allowing for the isolation of stable enantiomers. rsc.org
Dynamic Stereochemistry Studies of this compound
The dynamic stereochemistry of this compound is characterized by the conformational flipping of its constituent rings. This process is analogous to that observed in the parent 1-oxaspiro[5.5]undecane. At room temperature, the chair-chair interconversion of both the cyclohexane and tetrahydropyranone rings is rapid, leading to an averaged structure on the NMR timescale. cdnsciencepub.com
Variable-temperature NMR spectroscopy is a powerful tool for studying these dynamic processes. As the temperature is lowered, the rate of ring inversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual, non-equivalent atoms in each conformer begin to resolve. Further cooling allows for the "freezing out" of the equilibrium, enabling the direct observation and characterization of the major and minor conformers. cdnsciencepub.com The study of 1-oxaspiro[5.5]undecane showed that at room temperature, averaged chemical shifts are observed, while at 148 K, distinct signals for each carbon in the two different chair conformers become apparent, demonstrating the dynamic equilibrium. cdnsciencepub.com A similar dynamic process is expected for this compound, where the energy barrier to interconversion would dictate the temperature at which the individual conformers could be resolved.
Enantiodifferentiation Techniques in Spiroketone Stereochemical Analysis
Determining the absolute configuration and enantiomeric purity of chiral spiroketones is essential. Several analytical techniques are employed for this purpose, collectively known as enantiodifferentiation.
One common method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For instance, the addition of a chiral solvating agent like α,α'-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE) to a racemic mixture of a chiral spiro compound can lead to the formation of transient, diastereomeric solvates. researchgate.net These diastereomeric complexes have slightly different chemical environments, which can result in the splitting of NMR signals for the enantiomers, allowing for their differentiation and quantification. researchgate.net
Another powerful technique is chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Chiral stationary phases, often derived from molecules like BINOL, create a chiral environment within the column. wiley-vch.de As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation and analysis. wiley-vch.de
Advanced Spectroscopic and Computational Methods for Structural Elucidation of 1 Oxaspiro 5.5 Undecan 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For spirocyclic systems like 1-Oxaspiro[5.5]undecan-4-one, NMR provides invaluable information not only on the carbon-hydrogen framework but also on the dynamic conformational equilibria.
High-resolution NMR techniques are instrumental in assigning the signals of individual protons and carbons in the 1-Oxaspiro[5.5]undecane framework. However, at ambient temperatures, some spirocyclic systems undergo rapid conformational exchange, leading to broadened or averaged signals in their NMR spectra. ox.ac.uk
Variable-temperature (VT) NMR experiments are a powerful tool to probe these dynamic processes. ox.ac.ukoxinst.com By lowering the temperature, the rate of conformational interconversion can be slowed on the NMR timescale, allowing for the "freezing out" and observation of individual conformers. For instance, studies on the parent compound 1-oxaspiro[5.5]undecane have shown that while it exists as a rapidly equilibrating mixture of a major and a minor conformer at room temperature, these distinct conformers can be individually observed and characterized at low temperatures. cdnsciencepub.comcdnsciencepub.com This approach is critical for understanding the conformational preferences and the energetic barriers between different chair-chair or chair-boat conformations of the six-membered rings in substituted derivatives like this compound. The insights gained from VT-NMR are essential for a complete description of the molecule's behavior in solution. nih.gov
Carbon-13 (¹³C) NMR spectroscopy provides precise information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making ¹³C NMR a key tool for structural and conformational analysis. cdnsciencepub.comcdnsciencepub.com
The spirocarbon atom (C-6 in the 1-Oxaspiro[5.5]undecane system) is of particular diagnostic importance. Its chemical shift is significantly influenced by the stereochemistry and substitution pattern of the spirocyclic system. In a study of 1-oxaspiro[5.5]undecane, the ¹³C NMR spectrum was recorded at both room temperature (298 K) and low temperature (148 K) to analyze the conformational equilibrium. At low temperature, the signals for the major and minor conformers were resolved, providing distinct chemical shifts for each carbon, including the spirocarbon. cdnsciencepub.com
| Carbon Atom | Major Conformer (1a) | Minor Conformer (1b) |
|---|---|---|
| C-2 | 61.5 | 66.4 |
| C-3 | 26.7 | 26.2 |
| C-4 | 20.3 | 19.2 |
| C-5 | 32.0 | 35.4 |
| C-6 (Spirocarbon) | 71.7 | 75.0 |
| C-7 | 32.0 | 35.4 |
| C-8 | 20.3 | 19.2 |
| C-9 | 26.7 | 26.2 |
| C-10 | 37.5 | 37.0 |
| C-11 | 26.7 | 26.2 |
Data sourced from a study on 1-oxaspiro[5.5]undecanes, which serves as a foundational model for the titled compound. cdnsciencepub.com
The analysis of these chemical shifts, particularly the upfield or downfield shifts of carbons adjacent to the oxygen and the spirocenter, allows for the unambiguous assignment of the major and minor conformers. Such data is foundational for predicting and interpreting the spectrum of this compound.
Mass Spectrometry for Molecular Structure Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. creative-proteomics.com For the structural elucidation of this compound, MS provides the molecular weight and, through the analysis of fragmentation patterns, valuable information about its structural components. libretexts.org
Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. wikipedia.orglibretexts.org The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M+) and various fragment ion peaks. libretexts.org The fragmentation of this compound would likely be directed by its functional groups: the ketone and the ether linkage within the spirocyclic system.
Potential fragmentation pathways include:
Alpha-cleavage: The cleavage of bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.orgyoutube.com This could lead to the loss of alkyl radicals from the carbocyclic ring.
Cleavage adjacent to the ether oxygen: Fragmentation can also be initiated by the cleavage of the C-C bond next to the oxygen atom in the tetrahydropyran (B127337) ring. libretexts.org
Ring-opening and subsequent cleavages: The molecular ion may undergo ring opening of either the carbocyclic or heterocyclic ring, followed by a cascade of fragmentation events, leading to characteristic smaller ions. wikipedia.org
While EI-MS provides rich structural information from fragmentation, "soft" ionization techniques like Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion, which is sometimes weak or absent in EI spectra, thereby confirming the molecular weight of the compound. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is particularly important for spirocyclic compounds that may possess axial chirality or stereogenic centers. researchgate.net
While a crystal structure for this compound itself is not described in the provided context, studies on related spiro compounds, such as derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, demonstrate the power of this technique. researchgate.net These studies have successfully determined the solid-state conformations of the spirocyclic systems, including the chair or distorted boat conformations of the six-membered rings. researchgate.netresearchgate.net For chiral derivatives, such as a 1-oxaspiro[5.5]undecan-8-ol derivative, single-crystal X-ray diffraction was used to determine the absolute configuration as (S). acs.orgacs.org This demonstrates the capability of X-ray crystallography to provide a definitive stereochemical assignment for chiral molecules within this class.
Electronic Circular Dichroism (ECD) Spectroscopy in Chiral Spiroketone Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This technique is exceptionally well-suited for the analysis of chiral ketones, as the n→π* electronic transition of the carbonyl chromophore is sensitive to the asymmetric environment, giving rise to a characteristic Cotton effect in the ECD spectrum. nih.gov
For a chiral spiroketone like this compound, ECD can be used to:
Determine the absolute configuration: By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be reliably assigned. nih.gov
Analyze conformational changes: The ECD spectrum is sensitive to the conformation of the molecule, and changes in the spectrum can indicate shifts in conformational equilibria. researchgate.net
The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of atoms around the carbonyl group, making it a powerful tool for stereochemical studies of chiral spiroketones. nih.gov
Quantum Chemical Calculations for Structural Prediction and Spectroscopic Correlation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern structural elucidation. nih.gov These computational methods allow for the prediction of various molecular properties, including stable conformations, relative energies, and spectroscopic data. rsc.org
In the context of this compound, quantum chemical calculations can be employed to:
Predict NMR chemical shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for different possible isomers or conformers can be compared with experimental data to confirm structural assignments. nih.govresearchgate.net This is particularly valuable for complex molecules where spectral overlap can make empirical assignment difficult.
Correlate with ECD spectra: As mentioned, calculating the theoretical ECD spectrum for a known absolute configuration is a standard method for assigning the stereochemistry of a chiral molecule by matching it to the experimental spectrum. nih.gov
Understand conformational preferences: By calculating the relative energies of different conformers, the thermodynamically most stable structures can be identified, providing a deeper understanding of the conformational landscape explored by the molecule in solution. rsc.org
The synergy between experimental spectroscopic data and quantum chemical calculations provides a high level of confidence in the structural and stereochemical assignments of complex molecules like this compound. nih.gov
Mechanistic Insights into the Biological Activity of 1 Oxaspiro 5.5 Undecan 4 One Derivatives
Modulation of Enzyme Activity by Oxaspiro[5.5]undecane Scaffolds (e.g., GGTase I inhibition, α-glucosidase inhibition)
No specific research data was found detailing the inhibition of Geranylgeranyltransferase I (GGTase I) or α-glucosidase by 1-Oxaspiro[5.5]undecan-4-one or its close derivatives.
Interaction with Molecular Targets: Receptor Antagonism (e.g., CCR5)
No specific research data was found demonstrating the interaction of this compound or its derivatives with the CCR5 receptor or detailing any other receptor antagonism.
Mechanistic Basis of In Vitro Cytotoxic and Antiproliferative Effects
No specific research data was found on the in vitro cytotoxic or antiproliferative effects of this compound or its derivatives.
Structure-Activity Relationship (SAR) Studies in Oxaspiroketone Bioactivity
No dedicated Structure-Activity Relationship (SAR) studies for the bioactivity of this compound or related simple oxaspiroketones could be identified in the reviewed literature.
Biosynthetic Pathways and Natural Occurrence of Oxaspiro[5.5]undecane Architectures
The 1-oxaspiro[5.5]undecane architecture is a type of spiroketal. Spiroketals are a common structural motif found in a wide array of natural products known for their diverse and significant biological activities. researchgate.netrsc.org Their biosynthesis is a key area of chemical biology, often involving complex enzymatic transformations of linear polyketide chains. nih.gov
Biosynthetic Pathways:
The formation of spiroketal structures like oxaspiro[5.5]undecane is primarily rooted in the polyketide biosynthetic pathway. nih.govsciepublish.com This process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The general mechanism involves:
Assembly of a Poly-β-ketoacyl Chain: PKSs catalyze the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, to build a linear poly-β-ketoacyl thioester intermediate that remains bound to the enzyme complex. nih.govcore.ac.uk
Post-PKS Processing: The formation of the spiroketal ring system is a "post-PKS" event. nih.gov After the linear polyketide chain is synthesized and released from the PKS, it undergoes a series of enzyme-catalyzed modifications. For spiroketals, this involves the stereospecific cyclization of a precursor molecule, typically a dihydroxy-ketone. plos.org
Spirocyclization: The formation of the spirocyclic center is often catalyzed by specific spirocyclase enzymes or can occur spontaneously under acidic conditions, though enzyme-mediated processes ensure high stereoselectivity. plos.orgarkat-usa.org This cyclization cascade forms the thermodynamically stable spiroketal structure. For instance, the biosynthesis of the complex spiroketal-containing polyketide ossamycin (B1233878) has been shown to involve a putative spirocyclase enzyme encoded within its biosynthetic gene cluster. plos.org
This fundamental pathway, originating from polyketide precursors, represents a convergent evolutionary strategy, as the spiroketal moiety appears in natural products from diverse phylogenetic sources, underscoring its biological importance. rsc.org
Natural Occurrence:
While no natural sources of this compound itself are documented, closely related oxaspiro[5.5]undecane architectures are found in nature. The most well-known example is 1,7-dioxaspiro[5.5]undecane , also known as olean. This compound is not a ketone but a closely related spiroketal.
Insect Pheromone: 1,7-dioxaspiro[5.5]undecane is the primary component of the sex pheromone of the female olive fruit fly (Bactrocera oleae). It is also used as an intraspecific chemical cue by the jewel beetle (Coraebus undatus).
The table below summarizes the natural occurrence of a representative oxaspiro[5.5]undecane compound.
| Compound Name | Structure | Natural Source | Biological Role |
| 1,7-dioxaspiro[5.5]undecane (Olean) | C₉H₁₆O₂ | Olive fruit fly (Bactrocera oleae) | Sex Pheromone |
The biosynthesis of this specific pheromone in the olive fly has been shown to involve monooxygenase-mediated processes, where both oxygen atoms of the spiroketal are derived from atmospheric dioxygen.
Applications of 1 Oxaspiro 5.5 Undecan 4 One in Contemporary Organic Synthesis and Materials Science
1-Oxaspiro[5.5]undecan-4-one as a Versatile Synthetic Building Block and Intermediate
Spiroketals are recognized as privileged structures in numerous natural products, often serving as rigid scaffolds that orient functional groups in a well-defined three-dimensional space. mskcc.org The synthesis of these motifs is a key challenge in organic chemistry. While thermodynamically controlled spiroketalization is a common strategy, new kinetically controlled methods are being developed to access a wider diversity of stereoisomers. mskcc.org
The compound 1-Oxaspiro[5.5]undecane-4-carboxylic acid, a derivative of the parent ketone, is highlighted as an important building block in organic synthesis, particularly for creating complex organic molecules and other spirocyclic compounds. evitachem.com Its synthesis often involves cyclization reactions of suitable precursors, which can be scaled up for industrial production using continuous flow reactors. evitachem.com
Recent advancements have focused on developing more efficient and sustainable synthetic routes to spiroketones. For instance, a telescoped flow process has been implemented for the synthesis of a chiral spiroketone intermediate, which is a crucial component of several active pharmaceutical ingredients. rsc.org This innovative approach combines a ring-closing metathesis and a hydrogenation step using a single catalyst, leading to significant cost savings, increased throughput, and a reduction in the process mass intensity. rsc.org
Nitroalkanes have also been effectively used as precursors for the synthesis of dihydroxy ketone frameworks, which can then undergo spiroketalization. nih.gov This method utilizes nitroaldol and Michael reactions for carbon-carbon bond formation, followed by a Nef reaction to introduce the keto group, leading to the formation of spiroketal systems. nih.gov
| Synthetic Strategy | Key Features | Advantages |
| Kinetically Controlled Spiroketalization | Provides access to less thermodynamically stable stereoisomers. mskcc.org | Enables greater stereochemical diversity in spiroketal libraries. mskcc.org |
| Telescoped Flow Process | Combines multiple reaction steps (e.g., ring-closing metathesis and hydrogenation) in a continuous flow system. rsc.org | Increased efficiency, cost savings, and improved sustainability. rsc.org |
| Nitroalkane-Based Synthesis | Utilizes nitroalkanes as carbanionic precursors to assemble dihydroxy ketone frameworks for spiroketalization. nih.gov | Versatile method for preparing various spiroketal systems. nih.gov |
Integration of Oxaspiro[5.5]undecane Units into Complex Natural Product Synthesis
The spiroketal moiety is a common feature in a wide range of natural products, including those with significant biological activities such as antibiotics and pheromones. researchgate.netstorkapp.me The synthesis of these complex molecules often relies on the strategic construction of the spiroketal core.
While direct examples of the integration of this compound into complex natural product synthesis are not extensively documented in the readily available literature, the closely related 1-azaspiro[5.5]undecane skeleton is a key structural feature of histrionicotoxin (B1235042) (HTX) alkaloids, which are isolated from poison arrow frogs. nih.govresearchgate.net The synthesis of these alkaloids has been a significant focus for synthetic chemists, leading to the development of novel methods for constructing the spirocyclic framework. nih.gov For example, a one-step synthesis of the 1-azaspiro[5.5]undecane skeleton has been achieved from linear amino ynone substrates using a mercuric triflate-catalyzed cycloisomerization reaction. nih.gov
Furthermore, in a study on catalytic asymmetric (ene-endo)-carbonyl-ene type cyclizations, the formation of 1-oxaspiro[5.5]undecan-8-ol as a cascade bicyclization side product was observed. acs.org This finding suggests that the 1-oxaspiro[5.5]undecane core can be formed under certain reaction conditions relevant to natural product synthesis.
The total synthesis of natural products is a driving force for the development of new synthetic reactions and strategies. uni-bayreuth.dersc.org The pursuit of complex target molecules containing spiroketal units continues to inspire the creation of innovative and efficient synthetic methodologies. researchgate.net
| Natural Product Class | Key Spirocyclic Skeleton | Synthetic Approach Highlight |
| Histrionicotoxin Alkaloids | 1-Azaspiro[5.5]undecane | One-step Hg(OTf)2-catalyzed cycloisomerization of linear amino ynone substrates. nih.gov |
| Various Bioactive Compounds | Spiroketals | Stereoselective diversity-oriented synthesis to create libraries for biological screening. mskcc.org |
Role of Spiroketone Architectures in Polymer Chemistry and Advanced Materials
The incorporation of rigid spirocyclic structures into polymer backbones can significantly influence their physical and chemical properties, leading to the development of advanced materials with unique characteristics.
For instance, novel polyimides of intrinsic microporosity (PIM-PIs) have been synthesized using a spirobisindane-based dianhydride. rsc.org These polymers exhibit high gas permeability and solubility coefficients, making them promising materials for gas separation membranes. rsc.org The rigid and contorted nature of the spirobisindane unit prevents efficient chain packing, creating interconnected free volume elements that facilitate gas transport. rsc.org
In another example, a new class of polyketoamine polymers has been synthesized through the polycondensation of diarylidenecycloalkanones with various diamines. researchgate.net The presence of the cycloalkanone moieties in the main chain imparts specific thermal and morphological properties to the resulting polymers. researchgate.net
Furthermore, porous organic polymers containing pyrrolidone units have been synthesized via suspension polymerization. mdpi.com These materials can be used as stationary phases in gas chromatography and in catalysis, with their porous characteristics being tunable by adjusting the monomer ratio and synthesis conditions. mdpi.com
| Polymer Type | Spiroketone/Cyclic Ketone Monomer | Key Properties and Potential Applications |
| Polyimides of Intrinsic Microporosity (PIM-PIs) | Spirobisindane-based dianhydride | High gas permeability and solubility; gas separation membranes. rsc.org |
| Polyketoamine Polymers | Diarylidenecycloalkanone | Specific thermal and morphological properties. researchgate.net |
| Porous Polymers | N-vinyl-2-pyrrolidone (cyclic amide) | High specific surface area; stationary phases for gas chromatography, catalysis. mdpi.com |
Development of Chemoselective Reagents Incorporating Spiroketal Motifs
The well-defined three-dimensional structure of spiroketals makes them attractive scaffolds for the design of chiral ligands and catalysts for asymmetric synthesis.
A notable example is the development of a new class of C2-symmetric spiroketal-based ligands, termed SPIROLs. umich.eduresearchgate.net These ligands have been successfully employed in a variety of stereoselective transformations, including iridium-catalyzed hydroarylations, palladium-catalyzed allylic alkylations, and rhodium-catalyzed hydrogenations, achieving high enantioselectivities. researchgate.net The rigid spiroketal core of SPIROLs plays a crucial role in creating a well-defined chiral environment around the metal center, enabling precise stereochemical control.
The principles of asymmetric catalysis are also being applied to the synthesis of spiroketals themselves. For example, a bifunctional aminothiourea catalyst has been used for the catalytic asymmetric synthesis of spiroketal compounds through an intramolecular hemiacetalization/oxy-Michael addition cascade. nih.gov This method allows for the enantioselective construction of spiroketal frameworks.
Furthermore, the strategic use of reagents can lead to the chemoselective formation of spiroketals. Nitroalkanes have been employed as versatile reagents in the synthesis of spiroketals by serving as precursors to dihydroxy ketones, which then undergo acid-promoted intramolecular acetalization. researchgate.netmdpi.com This approach allows for the controlled assembly of the spiroketal core.
| Reagent/Catalyst Class | Spiroketal Motif | Application in Chemoselective Synthesis |
| SPIROL Ligands | C2-symmetric spiroketal scaffold | Asymmetric transition metal catalysis (e.g., hydrogenation, allylic alkylation). umich.eduresearchgate.net |
| Aminothiourea Catalysts | Formation of chiral spiroketals | Organocatalytic asymmetric synthesis of spiroketal compounds. nih.gov |
| Nitroalkane Reagents | Precursors to spiroketal formation | Synthesis of dihydroxy ketones for subsequent spiroketalization. researchgate.netmdpi.com |
Future Research Directions and Emerging Trends in 1 Oxaspiro 5.5 Undecan 4 One Chemistry
Advancements in Sustainable and Green Synthetic Methodologies for Oxaspiroketones
The chemical industry's growing emphasis on environmental responsibility is steering synthetic chemistry towards more sustainable and greener practices. This paradigm shift is expected to profoundly influence the future synthesis of oxaspiroketones, including 1-Oxaspiro[5.5]undecan-4-one. Key areas of advancement will likely focus on the development of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources and non-hazardous reagents.
Emerging green synthetic strategies applicable to oxaspiroketone synthesis include:
Electrosynthesis: Anodic oxidation of suitable precursors, such as certain malonic acids, presents a metal- and mercury-free alternative for constructing spiroketal frameworks. This technique, exemplified by the eSpiro method, offers a scalable and sustainable route that proceeds under mild conditions mst.edu.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of spiro compounds. When coupled with multicomponent domino reactions in greener solvents like ethanol (B145695) and catalyzed by reusable ionic liquids, this approach offers a highly efficient and environmentally benign pathway nih.gov.
Biocatalysis: The use of enzymes to catalyze the formation of spirocyclic structures is a promising avenue for green synthesis. Biocatalytic methods can offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and hazardous reagents.
Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, leading to improved yields and safety. The implementation of telescoped flow processes, where multiple synthetic steps are integrated into a continuous sequence, can further enhance the sustainability and efficiency of spiroketone synthesis mdpi.com.
These advancements are moving away from traditional methods that often rely on toxic oxidants like lead(IV) tetraacetate or mercuric oxide, paving the way for safer and more eco-friendly production of complex spiroketals sigmaaldrich.com.
Exploration of Novel Reactivity and Transformation Pathways
Future research will undoubtedly delve deeper into the reactivity of the this compound scaffold, aiming to uncover novel transformation pathways that can lead to a wider array of functionalized derivatives. While much of the current literature focuses on the synthesis of the spiroketal core, the subsequent chemical manipulation of this framework remains a fertile ground for investigation.
Key areas for exploration include:
Ring-Opening Reactions: Investigating the selective opening of either the tetrahydropyranone or the cyclohexane (B81311) ring could provide access to a variety of linear and macrocyclic compounds with potentially interesting biological activities.
Reactions at the Carbonyl Group: The ketone functionality at the 4-position is a prime site for a wide range of chemical transformations, including reductions, additions of various nucleophiles, and condensations, to introduce diverse substituents and build molecular complexity.
Cycloaddition Reactions: The exploration of cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, involving the enone moiety of derivatives of this compound could lead to the construction of novel polycyclic systems with unique three-dimensional architectures mst.edunih.gov.
Rearrangement Reactions: Investigating acid- or base-catalyzed rearrangements of the spirocyclic system could unveil pathways to novel and unexpected molecular scaffolds.
By systematically exploring these and other reaction types, chemists can expand the synthetic utility of this compound as a versatile building block in organic synthesis.
Rational Design of Oxaspiro[5.5]undecan-4-one Analogs for Targeted Research
The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the rational design of molecules with specific biological activities. By strategically modifying the core structure, it is possible to create analogs that can interact with high affinity and selectivity with biological targets such as enzymes and receptors.
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of this compound analogs will be crucial for elucidating the relationship between their chemical structure and biological activity. This knowledge is essential for the design of more potent and selective compounds. For instance, SAR studies on related diazaspiro[5.5]undecane derivatives have successfully identified potent receptor antagonists .
Bioisosteric Replacement: The replacement of certain functional groups or ring systems within a known bioactive molecule with the this compound scaffold can lead to the development of novel analogs with improved pharmacokinetic or pharmacodynamic properties. This strategy has been successfully employed in the design of novel antibacterial agents by replacing the morpholine (B109124) moiety of linezolid (B1675486) with an azaspiro[3.3]heptane bioisostere nih.gov.
Targeted Library Synthesis: The design and synthesis of focused libraries of this compound derivatives for screening against specific biological targets, such as kinases, proteases, or nuclear receptors, will be a key strategy for discovering new therapeutic agents. The rational design of a bisbenzannulated spiroketal that potently binds to the retinoid X receptor (RXR) provides a compelling example of this approach mst.edu.
The table below outlines potential modification sites on the this compound scaffold and the rationale for their exploration in drug design.
| Modification Site | Rationale for Modification | Potential Targeted Properties |
| Cyclohexane Ring | Introduction of substituents to explore hydrophobic interactions and modulate solubility. | Improved binding affinity, altered pharmacokinetic profile. |
| Tetrahydropyranone Ring | Modification of the lactone to an alternative heterocycle to probe different hydrogen bonding interactions. | Enhanced target selectivity, novel biological activity. |
| Spirocenter | Introduction of stereochemical diversity to optimize spatial arrangement for target binding. | Increased potency, improved enantioselectivity. |
| Carbonyl Group | Derivatization to various functional groups to act as pharmacophores or engage in specific target interactions. | New modes of biological action, enhanced target engagement. |
Synergistic Approaches Combining Computational and Experimental Studies in Oxaspiroketone Research
The integration of computational chemistry with experimental studies is becoming an increasingly powerful tool in chemical research. This synergistic approach is expected to play a pivotal role in advancing the understanding and application of oxaspiroketones like this compound.
Future research will benefit from the combined use of computational and experimental techniques in several key areas:
Conformational Analysis and Energetics: Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory, can be used to predict the relative stabilities of different conformers of this compound and its derivatives. These theoretical predictions can then be validated by experimental techniques like NMR spectroscopy. Such studies have been successfully applied to the related 1,7-dioxaspiro[5.5]undecane system to determine its most stable conformations in both the gas phase and in various solvents mst.edusigmaaldrich.comnih.gov.
Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the transition states and intermediates of chemical reactions, helping to elucidate reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Virtual Screening and Drug Design: Molecular docking and other computational screening techniques can be used to predict the binding affinity of virtual libraries of this compound analogs for specific biological targets. The most promising candidates identified through virtual screening can then be synthesized and evaluated experimentally, significantly accelerating the drug discovery process. This combined approach of computational and experimental screening has proven effective in various drug discovery campaigns.
Spectroscopic Data Prediction: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and coupling constants, which can aid in the structure elucidation and characterization of novel this compound derivatives.
The table below summarizes the interplay between computational and experimental methods in oxaspiroketone research.
| Research Area | Computational Methods | Experimental Validation |
| Structural Analysis | DFT, MP2, Conformational searching | X-ray crystallography, NMR spectroscopy |
| Reaction Pathways | Transition state theory, Reaction coordinate mapping | Kinetic studies, Product analysis |
| Biological Activity | Molecular docking, QSAR, Molecular dynamics | In vitro and in vivo biological assays |
| Spectroscopic Properties | GIAO, TD-DFT | NMR, IR, UV-Vis spectroscopy |
By harnessing the predictive power of computational chemistry and validating these predictions through rigorous experimental work, researchers can accelerate the pace of discovery and innovation in the chemistry of this compound and related oxaspiroketones.
Q & A
Q. What are the common synthetic routes for 1-Oxaspiro[5.5]undecan-4-one?
Methodological Answer: The synthesis of spirocyclic compounds like this compound often involves cyclization or alkylation strategies. A typical approach involves the alkylation of cyclic ketones (e.g., piperidin-4-one derivatives) with halogenated reagents under mild conditions. For example, alkylation with tert-butylbenzyl bromide has been reported to yield spiro compounds with high purity after recrystallization or chromatography . Solid-phase synthesis methods have also been employed for related spiro[5.5]ketals, achieving yields of 26–38% through stepwise coupling and purification via column chromatography .
Q. How is the structural integrity of this compound confirmed?
Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- NMR Spectroscopy : H and C NMR are critical for verifying spiro ring connectivity and substituent positions. For example, diastereomeric ratios (dr) and coupling constants in spiro compounds are resolved using H-NMR, while C-NMR identifies quaternary carbons in the spiro junction .
- GC-MS : Used to confirm molecular weight and purity, particularly for compounds with yields below 40% .
- Optical Rotation : Chiral spiro compounds are characterized via polarimetry (e.g., values) to confirm stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in spiro compound synthesis?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts or organocatalysts can enhance enantioselectivity in asymmetric spirocyclization.
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 0–25°C improve reaction kinetics for alkylation steps .
- Purification Techniques : Gradient elution in flash chromatography or preparative HPLC resolves diastereomers, as seen in spiro[5.5]ketal syntheses with >94% purity .
Q. How can researchers resolve contradictions in spectral data for spiro compounds?
Methodological Answer: Contradictions often arise from stereochemical ambiguity or signal overlap. Solutions include:
- 2D NMR Techniques : COSY, HMQC, and HMBC correlations map proton-carbon connectivity, while NOE experiments distinguish axial/equatorial substituents .
- X-ray Crystallography : Definitive structural assignments for crystalline derivatives .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Q. What role does the spiro ring system play in modulating chemical reactivity?
Methodological Answer: The spiro architecture imposes steric constraints and electronic effects:
- Steric Hindrance : The fused rings restrict conformational flexibility, directing reactivity to less hindered sites (e.g., carbonyl groups in this compound undergo selective nucleophilic additions) .
- Electronic Effects : Electron-withdrawing groups (e.g., ketones) in the spiro system polarize adjacent bonds, enhancing electrophilicity for reactions like Michael additions .
Q. How can multi-step syntheses of this compound derivatives be designed for complex natural product analogs?
Methodological Answer: Design principles include:
- Retrosynthetic Analysis : Disconnect the spiro ring into simpler precursors (e.g., cyclic ketones and epoxides) .
- Modular Coupling : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents post-cyclization .
- Protecting Group Strategy : Temporarily mask reactive sites (e.g., hydroxyls) during spiro ring formation .
Q. What computational modeling approaches are suitable for predicting the bioactivity of spiro compounds?
Methodological Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger.
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from spiro compound libraries .
- DFT Calculations : Predict reaction pathways for spiro ring formation or substituent effects on stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
